molecular formula C20H17ClFN3O3 B2562956 3-(1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034348-13-3

3-(1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2562956
CAS RN: 2034348-13-3
M. Wt: 401.82
InChI Key: TZNRHDZYOQPVBV-UHFFFAOYSA-N
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Description

3-(1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a chemical compound that belongs to the quinazoline family. It has gained significant attention in the scientific community due to its potential applications in drug development.

Scientific Research Applications

Facile Synthesis

Research has led to the development of new synthetic routes for related quinazoline dione compounds. For instance, Tran et al. (2005) described a facile synthesis of substituted 3-amino-1H-quinazoline-2,4-diones, starting from fluorobenzoic acid. This process involves high-yielding steps, including the generation of a dianion of urea and intramolecular nucleophilic displacement, to form the quinazolinedione ring (Tran et al., 2005).

Anticancer Activity

Kumar and Sharma (2022) synthesized N-substituted indole derivatives, leading to compounds with significant anticancer activity against the MCF-7 human breast cancer cell line. The study highlights the synthesis process and the potential therapeutic applications of such compounds (Kumar & Sharma, 2022).

Hypotensive Agents

Eguchi et al. (1991) explored the synthesis of quinazoline dione derivatives as hypotensive agents. Their study indicated that certain compounds exhibited significant activity in relaxing blood vessels, contributing to their potential as hypotensive agents (Eguchi et al., 1991).

Protoporphyrinogen IX Oxidase Inhibitors

Li et al. (2005) investigated the structure of trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors. Their research provides insight into the molecular structure and interactions of these compounds, which could be crucial for developing new herbicides or antimicrobial agents (Li et al., 2005).

Chemical Fixation of CO2

Kimura et al. (2012) described an efficient catalytic process for the chemical fixation of CO2 with 2-aminobenzonitriles to synthesize quinazoline-2,4(1H,3H)-diones. This approach not only contributes to the green synthesis of these compounds but also addresses environmental concerns by utilizing CO2 (Kimura et al., 2012).

properties

IUPAC Name

3-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O3/c21-15-11-12(5-6-16(15)22)18(26)24-9-7-13(8-10-24)25-19(27)14-3-1-2-4-17(14)23-20(25)28/h1-6,11,13H,7-10H2,(H,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNRHDZYOQPVBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

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